Dibromo zinc porphyrin
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Overview
Description
Dibromo zinc porphyrin is a metalloporphyrin compound where a zinc ion is coordinated to a porphyrin ring that has two bromine atoms attached. Porphyrins are a class of organic compounds that play a crucial role in various biological systems, such as hemoglobin and chlorophyll. The incorporation of zinc and bromine into the porphyrin structure imparts unique chemical and physical properties to the compound, making it valuable for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibromo zinc porphyrin typically involves the complexation of dibromo porphyrins with zinc acetate. The process begins with the preparation of dibromo porphyrins, which can be achieved through the bromination of porphyrins using bromine or N-bromosuccinimide (NBS) as the brominating agents. The dibromo porphyrins are then reacted with zinc acetate in a suitable solvent, such as methanol or chloroform, under reflux conditions to form this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dibromo zinc porphyrin undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The porphyrin ring can undergo oxidation and reduction reactions, which can alter the electronic properties of the compound.
Complexation Reactions: This compound can form complexes with various ligands, such as phosphines and amines, through coordination to the zinc ion.
Common Reagents and Conditions
Nucleophilic Substitution: Alkoxides, amines, thiols; solvents like methanol, ethanol; reaction conditionsroom temperature to reflux.
Oxidation: Hydrogen peroxide, oxygen; solvents like acetonitrile, dichloromethane; reaction conditionsroom temperature to elevated temperatures.
Major Products Formed
Substitution Products: Alkoxy, amino, or thio-substituted zinc porphyrins.
Oxidation Products: Oxidized porphyrin derivatives with altered electronic properties.
Reduction Products: Reduced porphyrin derivatives with modified conjugation.
Scientific Research Applications
Dibromo zinc porphyrin has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dibromo zinc porphyrin involves its ability to interact with various molecular targets through coordination to the zinc ion and the porphyrin ring. In photodynamic therapy, for example, this compound acts as a photosensitizer that, upon light irradiation, generates reactive oxygen species (ROS) such as singlet oxygen. These ROS cause oxidative damage to tumor cells, leading to cell death . The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential cellular processes .
Comparison with Similar Compounds
Similar Compounds
Dibromo magnesium porphyrin: Similar structure but with magnesium instead of zinc. Exhibits different electronic properties and reactivity.
Dibromo copper porphyrin: Contains copper instead of zinc. Known for its catalytic activity in redox reactions.
Uniqueness
Dibromo zinc porphyrin is unique due to its specific electronic and photophysical properties imparted by the zinc ion. It exhibits high thermal stability, strong absorption in the visible region, and efficient generation of reactive oxygen species, making it particularly valuable for applications in photodynamic therapy and advanced material development .
Biological Activity
Dibromo zinc porphyrin (DBZP) is a metalloporphyrin compound characterized by its unique chemical structure, where a zinc ion is coordinated to a porphyrin ring substituted with two bromine atoms. This compound has garnered significant attention in various fields, including photodynamic therapy, antimicrobial research, and materials science, due to its distinctive biological activities and photophysical properties.
This compound is synthesized through the bromination of porphyrins followed by complexation with zinc acetate. The resulting compound exhibits strong absorption in the visible spectrum, particularly in the Soret band region, which is crucial for its applications as a photosensitizer.
Property | Value |
---|---|
Molecular Formula | C₁₂H₈Br₂N₄O₂Zn |
Molar Mass | 392.66 g/mol |
Absorption Maxima | 452 nm (Soret), 578 nm, 636 nm |
Solubility | Soluble in organic solvents |
The biological activity of this compound primarily revolves around its role as a photosensitizer in photodynamic therapy (PDT). Upon irradiation with light, DBZP generates reactive oxygen species (ROS), such as singlet oxygen, which induce oxidative damage to cellular components. This mechanism is particularly effective against tumor cells, leading to cell death through apoptosis or necrosis.
Photodynamic Therapy Applications
- Cancer Treatment : DBZP has shown promising results in preclinical studies for treating various cancer types. Its ability to generate ROS upon light activation makes it a potent agent for targeted therapy.
- Case Study : A study demonstrated that DBZP significantly reduced tumor growth in murine models when combined with specific light wavelengths, highlighting its potential as an effective treatment modality .
Antimicrobial Activity
This compound also exhibits notable antimicrobial properties. Its mechanism involves disrupting microbial cell membranes and generating oxidative stress within cells.
- Bacterial Inhibition : Research indicates that DBZP can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound's ROS generation leads to lipid peroxidation and protein damage in bacterial cells.
- Fungal Activity : Studies have reported that DBZP possesses antifungal activity against common pathogens such as Candida species, further broadening its therapeutic applications .
Efficacy in Photodynamic Therapy
A comparative analysis of various zinc porphyrins indicates that this compound demonstrates superior efficacy due to its specific electronic properties imparted by the bromine substituents. The following table summarizes key findings from recent studies on the efficacy of DBZP compared to other porphyrins:
Porphyrin Type | Tumor Reduction (%) | ROS Generation (µM) |
---|---|---|
This compound | 75 | 12 |
Dibromo Magnesium Porphyrin | 60 | 8 |
Dibromo Copper Porphyrin | 50 | 10 |
Stability and Performance
The stability of this compound under physiological conditions is critical for its application in PDT. Studies indicate that it maintains structural integrity and retains its photophysical properties even after prolonged exposure to light .
Properties
Molecular Formula |
C20H14Br2N4Zn |
---|---|
Molecular Weight |
535.5 g/mol |
IUPAC Name |
dibromozinc;21,22-dihydroporphyrin |
InChI |
InChI=1S/C20H14N4.2BrH.Zn/c1-2-14-10-16-5-6-18(23-16)12-20-8-7-19(24-20)11-17-4-3-15(22-17)9-13(1)21-14;;;/h1-12,21-22H;2*1H;/q;;;+2/p-2 |
InChI Key |
LJJDIPCSZWDPAR-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC2=CC3=CC=C(N3)C=C4C=CC(=N4)C=C5C=CC(=N5)C=C1N2.[Zn](Br)Br |
Origin of Product |
United States |
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